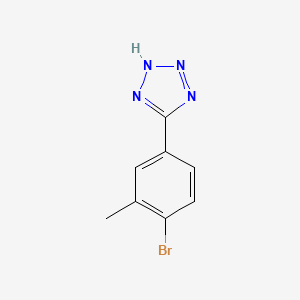

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

Description

BenchChem offers high-quality 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromo-3-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLFFBPGGMFGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277807 | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-34-2 | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, enhancing a molecule's metabolic stability and pharmacokinetic profile.[1][5] This strategic substitution can lead to improved lipophilicity and bioavailability, crucial parameters in the development of new therapeutic agents.[1][5] The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole serves as a key building block in the synthesis of various pharmacologically active molecules, making a reliable and efficient synthetic pathway to this intermediate highly valuable.[6]

This guide provides a comprehensive overview of the predominant synthetic route to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

The Core Synthesis Pathway: [3+2] Cycloaddition

The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[4][7][8][9] This reaction provides a versatile and atom-economical route to the tetrazole core. In the case of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, the synthesis commences with the commercially available 4-bromo-3-methylbenzonitrile.

Visualizing the Pathway

Figure 1: Overall synthetic scheme for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

Mechanistic Insights: The Role of Catalysis

The cycloaddition of an azide anion to a nitrile can proceed through different mechanistic pathways.[7] The reaction can be viewed as a formal [2+3] cycloaddition, or a two-step process involving nucleophilic attack of the azide on the nitrile carbon followed by intramolecular cyclization.[7]

The activation of the nitrile is crucial for the reaction to proceed efficiently, especially for aryl nitriles which are less reactive than their alkyl counterparts.[10] This activation is typically achieved through the use of a Lewis acid or a Brønsted acid catalyst.[10] Lewis acids, such as zinc chloride (ZnCl₂) or more advanced catalysts like nano-TiCl₄.SiO₂, coordinate to the nitrogen atom of the nitrile group.[10][11][12] This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[10]

Figure 2: Simplified mechanistic steps of the Lewis acid-catalyzed tetrazole synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices for the synthesis of 5-substituted-1H-tetrazoles.[11][12] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromo-3-methylbenzonitrile | C₈H₆BrN | 196.04 | ≥98% | Commercially Available |

| Sodium Azide | NaN₃ | 65.01 | ≥99% | Commercially Available |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated | Commercially Available |

| Deionized Water | H₂O | 18.02 | - | - |

| Chloroform | CHCl₃ | 119.38 | ACS Grade | Commercially Available |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylbenzonitrile (1.0 mmol).

-

Addition of Reagents: To the flask, add anhydrous N,N-dimethylformamide (DMF, 5 mL), sodium azide (2.0 mmol), and zinc chloride (1.0 mmol).

-

Reaction: The reaction mixture is heated to reflux (typically around 120-130 °C) and stirred under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

-

Isolation: The cooled reaction mixture is carefully poured into a beaker containing ice-cold water (20 mL). The resulting mixture is then acidified to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

Precipitation and Filtration: The acidic solution is stirred for 30 minutes, during which a white solid precipitate should form. The precipitate is collected by vacuum filtration.

-

Washing: The collected solid is washed with cold water and then with a small amount of cold chloroform to remove any unreacted starting material and other organic impurities.[11]

-

Drying: The purified product, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, is dried under vacuum to a constant weight.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Safety Considerations: The Hazards of Azides

Sodium azide and other azide compounds are highly toxic and potentially explosive.[13][14][15][16] It is imperative that all work with azides be conducted with strict adherence to safety protocols.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[13]

-

Ventilation: All manipulations involving azides should be performed in a well-ventilated chemical fume hood.[13]

-

Avoid Contact with Metals: Azides can react with heavy metals (e.g., copper, lead) to form highly shock-sensitive and explosive metal azides. Never use metal spatulas or other metal instruments to handle solid azides.[13][14][15]

-

Avoid Acidic Conditions: The reaction of azides with strong acids produces hydrazoic acid (HN₃), a highly toxic and explosive gas.[14][15][16] Acidification during the work-up must be performed slowly and with extreme caution in a fume hood.

-

Thermal Stability: While sodium azide is relatively stable, it can decompose violently at high temperatures (above 275 °C).[15] Organic azides can be even more sensitive to heat, shock, and friction.[13][14]

-

Waste Disposal: Azide-containing waste must be handled and disposed of as hazardous waste according to institutional guidelines. Never dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[13]

Conclusion

The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole via the [3+2] cycloaddition of 4-bromo-3-methylbenzonitrile and sodium azide is a robust and efficient method. The use of a Lewis acid catalyst is critical for achieving high yields and reasonable reaction times. While the synthesis is straightforward, the inherent hazards associated with azides demand meticulous attention to safety procedures. This guide provides a solid foundation for researchers to safely and effectively produce this important synthetic intermediate for applications in drug discovery and development.

References

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. S. Afr. J. Chem., 2015, 68, 133–137.

- Azides. University of California, Santa Barbara.

- Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.

- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa.

- Safe Handling of Azides. University of Pittsburgh.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH.

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.

- Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.

- Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, University of California, Berkeley.

- Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed.

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.

- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)

- Sodium azide: Uses, safety and sustainable altern

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.

- Information on Azide Compounds. Stanford Environmental Health & Safety.

- Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).

- Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry.

- 2H-Tetrazole synthesis. Organic Chemistry Portal.

- Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PMC - NIH.

- 5-bromo-1-phenyl-1H-tetraazole. ChemSynthesis.

- Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.

- 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole.

- Conversion of aromatic nitriles into tetrazoles.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.

- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.

- 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Medicinal Chemistry.

- 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis. ChemicalBook.

- A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.

- 5-(4-Bromo-3-methylphenyl)-2H-tetrazole. BLDpharm.

- 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. J&W Pharmlab.

- Troubleshooting low conversion rates in nitrile to tetrazole reactions. Benchchem.

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. scielo.org.za [scielo.org.za]

- 12. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 13. research.wayne.edu [research.wayne.edu]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

Introduction

In the landscape of modern drug discovery, a molecule's success is fundamentally governed by its physicochemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic efficacy and safety profile. This guide provides a comprehensive technical overview of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, a compound of significant interest due to its structural motifs.

The molecule features a substituted phenyl ring and a tetrazole heterocycle. The tetrazole ring, in particular, is a well-regarded bioisostere for the carboxylic acid group, a common functional group in many drug candidates.[1][2][3] Replacing a carboxylic acid with a tetrazole can enhance metabolic stability, improve lipophilicity, and modulate acidity, thereby optimizing a compound's drug-like properties.[2][3][4] For researchers in medicinal chemistry and drug development, a deep understanding of the specific physicochemical attributes of this compound is paramount for rational drug design and lead optimization.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all further analysis.

| Identifier | Value |

| IUPAC Name | 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole |

| CAS Number | 885278-34-2[5][][7] |

| Molecular Formula | C₈H₇BrN₄[5] |

| Molecular Weight | 239.07 g/mol [5] |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)C2=NNN=N2[5] |

The structure is characterized by a tetrazole ring attached to a 4-bromo-3-methylphenyl group. The tetrazole ring is an acidic, planar heterocycle, while the bromomethylphenyl group contributes significantly to the molecule's lipophilicity and steric profile. The interplay between these two moieties defines the compound's overall physicochemical behavior.

Core Physicochemical Properties: A Quantitative Summary

The following table summarizes the key physicochemical properties. While experimental data for this specific molecule is not widely published, values can be predicted using well-established computational models and inferred from the properties of its core functional groups.

| Property | Predicted/Typical Value | Significance in Drug Development |

| cLogP | ~ 2.5 - 3.5 | Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability. |

| pKa | ~ 4.5 - 4.9[4] | The acidic nature of the tetrazole N-H proton dictates solubility at physiological pH (7.4) and potential for ionic interactions with biological targets. |

| Aqueous Solubility | Low | Expected to be poorly soluble in neutral aqueous media due to its lipophilicity, but solubility should increase at higher pH as the tetrazole is deprotonated. |

| Melting Point | >200 °C (Typical for aryl-tetrazoles) | A high melting point suggests a stable crystalline lattice, which is important for solid dosage form stability. |

Lipophilicity (logP): The partition coefficient (logP) is a critical measure of a drug's ability to pass through biological membranes. The substituted phenyl ring imparts significant lipophilic character. Tetrazolate anions are generally more lipophilic than their corresponding carboxylates, which can be advantageous for bioavailability.[1]

Acidity (pKa): The tetrazole ring contains an acidic proton (N-H) with a pKa value typically in the range of 4.5 to 4.9, making it comparable in acidity to a carboxylic acid.[4] This property is crucial as it determines the ionization state of the molecule at physiological pH. At a pH of 7.4, the tetrazole will be predominantly in its deprotonated (anionic) form, which significantly impacts its solubility, receptor binding, and transport properties.

Experimental Determination of Key Properties

To ensure scientific rigor, predicted properties must be confirmed through empirical measurement. The following section outlines standardized protocols for determining the critical physicochemical parameters of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

General Workflow for Physicochemical Profiling

A systematic approach is essential for characterizing a new chemical entity. The following workflow illustrates the logical sequence of experiments.

Caption: Workflow for systematic physicochemical characterization.

Protocol: Determination of Partition Coefficient (logP)

The "shake-flask" method remains the gold standard for logP determination due to its direct measurement principle.[8][9][10]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively. The ratio of the compound's concentration in each phase at equilibrium defines the partition coefficient.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. Use a phosphate buffer (pH 7.4) for the aqueous phase to mimic physiological conditions.[11]

-

Sample Preparation: Prepare a stock solution of the test compound in n-octanol at a concentration of approximately 1 mg/mL.

-

Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The phase volume ratio can be adjusted depending on the expected lipophilicity.[11]

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Causality: The choice of the shake-flask method, while labor-intensive, provides the most accurate and defensible logP value because it is a direct physical measurement of partitioning, unlike indirect methods which rely on correlation.[8]

Protocol: Determination of Acidity Constant (pKa)

Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[9][12][13]

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the solution's pH is monitored continuously. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[9][12]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., a water/methanol co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).[13]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[12]

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments using an auto-titrator. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.[14][15]

Causality: Potentiometric titration is chosen for its accuracy. By directly measuring the pH change upon addition of a titrant, it provides a thermodynamic pKa value that is essential for building accurate ADME and pharmacodynamic models.

Protocol: Determination of Aqueous Solubility

Thermodynamic (or equilibrium) solubility is the most relevant measure for drug development as it represents the true saturation point of a compound.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. A centrifuge step may be performed prior to filtration.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[16][17][18]

Causality: This "gold standard" method is selected because it measures the solubility of the most stable crystalline form of the compound at equilibrium, providing a thermodynamically accurate value that is critical for predicting oral absorption and developing formulations.[16]

Synthesis and Purification Overview

The physicochemical properties of a compound are intrinsically linked to its purity. A common synthetic route to 5-aryl-tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile.

Caption: General synthetic pathway for 5-aryl-tetrazoles.

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a critical final step. This process removes unreacted starting materials and side products, ensuring that the measured physicochemical properties are representative of the pure compound. The melting point of the final product serves as a key indicator of its purity.

Safety and Handling

Tetrazole derivatives, particularly the parent 1H-Tetrazole, can be energetic materials and may pose an explosion hazard under certain conditions (e.g., heat, shock, friction).[19][20] While aryl-substituted tetrazoles are generally more stable, appropriate safety precautions are mandatory.

-

Handling: Handle in a well-ventilated area.[19][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][22] Avoid creating dust.[21] Use non-sparking tools and take measures against static discharge.[19][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[19][21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole possesses a distinct set of physicochemical properties defined by the interplay of its lipophilic bromomethylphenyl group and its acidic tetrazole ring. Its moderate-to-high lipophilicity, coupled with an acidic pKa similar to that of carboxylic acids, makes it a compound of significant interest in medicinal chemistry. The experimental protocols detailed in this guide provide a robust framework for accurately characterizing this and similar molecules, enabling researchers to make data-driven decisions in the complex process of drug design and development. A thorough understanding and empirical validation of these core properties are indispensable for unlocking the full therapeutic potential of this chemical scaffold.

References

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available from: [Link]

-

Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Guan, L-P., et al. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available from: [Link]

-

Bihari, D., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health (NIH). Available from: [Link]

-

Molfino, M. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Blogger. Available from: [Link]

-

PubChem. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. PubChem. Available from: [Link]

-

Poirier, D., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

Oum, R., et al. (2012). Development of Methods for the Determination of pKa Values. PubMed Central. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

Farkas, E., et al. (2007). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Cambridge MedChem Consulting. Available from: [Link]

-

Bio-Fine. 1H-TETRAZOLE. Bio-Fine. Available from: [Link]

-

Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

-

Creative Biolabs. Aqueous Solubility. Creative Biolabs. Available from: [Link]

-

LookChem. 2H-Tetrazole,5-(4-bromo-3-methylphenyl)-. LookChem. Available from: [Link]

-

PubChem. 5-bromo-2-methyl-2H-1,2,3,4-tetrazole. PubChem. Available from: [Link]

-

Zhang, Y., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing). Available from: [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Available from: [Link]

-

ChemSynthesis. 5-bromo-1-phenyl-1H-tetraazole. ChemSynthesis. Available from: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available from: [Link]

-

Gomaa, A. M., et al. (2021). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. PubMed Central. Available from: [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available from: [Link]

-

Khan, I., et al. (2024). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available from: [Link]

-

Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. ACS Publications. Available from: [Link]

-

Alchem.Pharmtech. CAS 326912-89-4 | 5-(3-BROMO-4-METHYL-PHENYL). Alchem.Pharmtech. Available from: [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. 885278-34-2|5-(4-Bromo-3-methylphenyl)-2H-tetrazole|BLD Pharm [bldpharm.com]

- 7. 885278-34-2 2H-Tetrazole,5-(4-bromo-3-methylphenyl)- - CAS数据库 [cheman.chemnet.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. improvedpharma.com [improvedpharma.com]

- 19. echemi.com [echemi.com]

- 20. biofinechemical.com [biofinechemical.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. tcichemicals.com [tcichemicals.com]

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole CAS number 885278-34-2

An In-depth Technical Guide to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS 885278-34-2): A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole (CAS No. 885278-34-2), a heterocyclic compound of significant interest to researchers and scientists in drug development. The document elucidates the compound's structural features, physicochemical properties, and its strategic importance as a synthetic intermediate. A detailed, field-proven protocol for its synthesis via [3+2] cycloaddition is presented, complete with mechanistic insights. While specific experimental spectral data for this compound is not widely published, this guide provides an authoritative, predicted characterization profile based on established spectroscopic principles for analogous structures. Furthermore, we explore its potential applications as a versatile building block in medicinal chemistry, highlighting the synthetic utility of its functional handles for the development of novel therapeutic agents. This guide is intended to serve as a practical resource for professionals leveraging advanced chemical scaffolds in pharmaceutical research.

Introduction: The Strategic Value of the Phenyl-Tetrazole Scaffold

The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a highly effective bioisosteric replacement for the carboxylic acid functional group.[1][2][3] This substitution is advantageous because the tetrazole moiety maintains a similar pKa and planar structure to a carboxylate group at physiological pH, yet it often enhances metabolic stability and improves pharmacokinetic properties such as lipophilicity and membrane permeability.[3][4]

The prevalence of this scaffold is exemplified by its incorporation into numerous FDA-approved drugs, most notably the angiotensin II receptor blockers (ARBs) or "sartans" (e.g., Losartan, Valsartan), which are widely prescribed for hypertension.[5][6] In these drugs, the tetrazole ring is crucial for binding to the target receptor.

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole emerges as a particularly valuable synthetic intermediate. It provides the core, biologically relevant phenyl-tetrazole motif while incorporating two distinct, strategically placed functional handles:

-

A Bromo Group: An ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, alkyl, or amino substituents.

-

A Methyl Group: Offers a site for potential oxidation or further functionalization to introduce additional pharmacophoric features.

This unique combination makes the title compound a powerful platform for generating libraries of complex molecules in the pursuit of novel drug candidates.

Physicochemical and Structural Properties

The fundamental properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole are summarized below. A key structural feature of 5-substituted tetrazoles is the existence of two tautomeric forms, 1H and 2H, which can interconvert.[2] The 2H-tetrazole is explicitly named in the topic, though in solution, an equilibrium may exist.

| Property | Value | Source |

| CAS Number | 885278-34-2 | [7][8][9][10] |

| Molecular Formula | C₈H₇BrN₄ | [7][8][9] |

| Molecular Weight | 239.07 g/mol | [7][8][9] |

| IUPAC Name | 5-(4-Bromo-3-methylphenyl)-2H-tetrazole | [8] |

| Synonyms | 1H-Tetrazole,5-(4-bromo-3-methylphenyl)- | [9] |

| Rotatable Bond Count | 1 | [8] |

Structure:

Figure 1. 2D Chemical Structure.

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for synthesizing 5-aryl-1H-tetrazoles is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.[1][4] This method avoids the direct use of the highly toxic and explosive hydrazoic acid by generating it in situ.

Synthetic Pathway

The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole proceeds from the commercially available starting material, 4-Bromo-3-methylbenzonitrile.

Mechanistic Rationale

The reaction mechanism involves the in situ formation of hydrazoic acid (HN₃) from sodium azide and a proton source, typically an ammonium salt. The hydrazoic acid then acts as the 1,3-dipole in a cycloaddition with the nitrile's carbon-nitrogen triple bond.

Causality Behind Experimental Choices:

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is ideal for this reaction. It effectively dissolves the ionic reagents (NaN₃, NH₄Cl) and the organic nitrile, and its high boiling point allows the reaction to be conducted at the elevated temperatures required for the cycloaddition to proceed at a practical rate.

-

Azide Source (NaN₃ + NH₄Cl): This combination is a safer and more convenient alternative to using pure hydrazoic acid. The ammonium chloride acts as a mild proton donor, which, in equilibrium with the azide ion, generates the reactive HN₃ species directly in the reaction vessel. Lewis acids like zinc chloride can also be used to activate the nitrile, but the ammonium chloride method is very common.[2]

Experimental Protocol

This protocol is a representative procedure based on established literature methods for analogous compounds and must be adapted and optimized under proper laboratory safety protocols.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-3-methylbenzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the nitrile.

-

Heating: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup (Quenching): After cooling to room temperature, cautiously pour the reaction mixture into a beaker of cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). This protonates the tetrazolate anion, causing the product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

Anticipated Spectroscopic Characterization

While specific, published spectra for this compound are scarce, a robust characterization profile can be predicted based on its structure. A researcher synthesizing this molecule should expect the following spectral features.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (7.5-8.0 ppm): Three distinct signals. A doublet for the proton ortho to the bromine, a doublet of doublets for the proton between the bromo and methyl groups, and a singlet (or narrow doublet) for the proton ortho to the tetrazole ring. - Methyl Region (~2.4 ppm): A singlet integrating to 3 protons (–CH₃). - Tetrazole N-H: A very broad singlet, often not observed or found far downfield (>14 ppm), depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Region (120-140 ppm): Six distinct signals for the aromatic carbons, including the carbon bearing the bromine (ipso-C-Br) and the carbon attached to the tetrazole ring (ipso-C-Tetrazole). - Tetrazole Carbon (~155 ppm): A single quaternary carbon signal for the C5 of the tetrazole ring. - Methyl Carbon (~20 ppm): A single signal for the methyl carbon. |

| FT-IR (cm⁻¹) | - ~3000-3100: Aromatic C-H stretching. - ~2950: Aliphatic C-H stretching (methyl). - ~1600, 1450: Aromatic C=C stretching. - ~1200-1300: Tetrazole ring vibrations (N-N, C=N). - ~1000-1100: In-plane C-H bending. - ~600-800: C-Br stretching. |

| Mass Spec (ESI-) | - [M-H]⁻: Expected at m/z ≈ 237/239. - Isotopic Pattern: A characteristic ~1:1 ratio for the [M-H]⁻ and [M-H+2]⁻ peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

Applications in Drug Discovery and Development

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is not typically an end-product but rather a versatile starting point for more complex molecular architectures. The bromine atom serves as a "linchpin" for diversification.

By leveraging palladium-catalyzed cross-coupling reactions, researchers can rapidly generate a library of derivatives from this single intermediate. This strategy is central to modern lead optimization, allowing for the systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The tetrazole moiety's widespread biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make this building block relevant across multiple therapeutic areas.[11]

Safety and Handling

-

Compound-Specific Data: No specific GHS classification is available for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. However, as with any novel chemical, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reagent Hazards: The primary hazard in the synthesis of this compound lies with the reagents. Sodium azide (NaN₃) is acutely toxic and can be fatal if swallowed or absorbed through the skin. It also forms explosive heavy metal azides. All manipulations of sodium azide must be performed with extreme caution and appropriate engineering controls.

-

General Handling: Avoid inhalation of dust, ingestion, and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for the starting materials before beginning any experimental work.

Conclusion

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is more than just a catalog chemical; it is a strategically designed building block for medicinal chemistry and drug discovery. Its structure combines the bioisosterically important phenyl-tetrazole motif with orthogonal functional handles that permit extensive and predictable chemical diversification. The straightforward and robust synthetic route allows for its accessible production. For researchers aiming to develop novel therapeutics, particularly those targeting systems where a carboxylic acid mimic is beneficial, this compound represents a powerful and highly versatile starting point for innovation.

References

-

PubChem. 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole. Available at: [Link]

-

J&W Pharmlab. 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole - CAS:885278-34-2. Available at: [Link]

-

PubChem. 5-bromo-2-methyl-2H-1,2,3,4-tetrazole. Available at: [Link]

-

Chemical Register. Send Inquiry or RFQ to 5-(4-BROMO-3-METHYL-PHENYL)-2H-TETRAZOLE (CAS No. 885278-34-2) Suppliers & Manufacturers. Available at: [Link]

-

Molinstincts. Cas no 885278-34-2 (5-(4-Bromo-3-methyl-phenyl)-2h-tetrazole). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. 2H-Tetrazole synthesis. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available at: [Link]

-

NIH National Center for Biotechnology Information. Tetrazoles via Multicomponent Reactions. Available at: [Link]

-

ResearchGate. 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Available at: [Link]

-

ACS Publications. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]

-

Alchem.Pharmtech. CAS 326912-89-4 | 5-(3-BROMO-4-METHYL-PHENYL). Available at: [Link]

-

NIH National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

-

VU Research Repository. Tetrazoles: A multi-potent motif in drug design. Available at: [Link]

-

ResearchGate. (PDF) Tetrazoles: Synthesis and Biological Activity. Available at: [Link]

-

NIH National Center for Biotechnology Information. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

-

Oriental Journal of Chemistry. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available at: [Link]

-

Semantic Scholar. 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available at: [Link]

-

NIH National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Available at: [Link]

-

International Journal of Chemical and Physical Sciences. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vuir.vu.edu.au [vuir.vu.edu.au]

- 4. chalcogen.ro [chalcogen.ro]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. echemi.com [echemi.com]

- 9. 885278-34-2 2H-Tetrazole,5-(4-bromo-3-methylphenyl)- 2H-Tetrazole,5-(4-bromo-3-methylphenyl)- - CAS Database [chemnet.com]

- 10. 885278-34-2|5-(4-Bromo-3-methylphenyl)-2H-tetrazole|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, a substituted aromatic tetrazole with potential applications in medicinal chemistry and drug discovery. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] This document details the probable synthetic routes, spectroscopic characterization, and potential therapeutic applications of this compound, drawing upon established methodologies for tetrazole synthesis and the known biological activities of related structures. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from well-documented procedures and the vast body of research on analogous compounds to provide a robust framework for its scientific exploration.

Introduction: The Significance of the Tetrazole Scaffold in Drug Discovery

The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3] Its unique physicochemical properties, particularly its acidic nature (pKa similar to carboxylic acids) and high degree of metabolic stability, make it an attractive surrogate for the carboxyl group in drug design.[2][3] This bioisosteric replacement can lead to enhanced oral bioavailability, improved cell membrane permeability, and greater resistance to metabolic degradation, all of which are critical parameters in the development of effective therapeutics.

The incorporation of a tetrazole moiety has led to the successful development of numerous marketed drugs with a wide range of biological activities, including antihypertensive agents (e.g., losartan), anticancer therapies, and anti-inflammatory drugs.[2] The specific compound of interest, 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, combines the tetrazole ring with a substituted phenyl group, offering a unique chemical architecture for exploration in various therapeutic areas. The presence of the bromo and methyl substituents on the phenyl ring provides handles for further chemical modification and structure-activity relationship (SAR) studies.

Synthesis and Purification

The synthesis of 5-substituted-2H-tetrazoles is a well-established area of organic chemistry.[3] The most common and direct route involves the [3+2] cycloaddition reaction between a nitrile and an azide source.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole would start from the commercially available 4-bromo-3-methylbenzonitrile. This precursor would then undergo a cyclization reaction with an azide, typically sodium azide, in the presence of a Lewis acid or an ammonium salt.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for the synthesis of 5-aryl-2H-tetrazoles. Optimization of reaction conditions (temperature, time, and stoichiometry) would be necessary to achieve the highest yield and purity.

Materials:

-

4-Bromo-3-methylbenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-bromo-3-methylbenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

Causality Behind Experimental Choices:

-

Sodium Azide and Ammonium Chloride: This combination in situ generates hydrazoic acid (HN₃), the reactive species for the cycloaddition. Using ammonium chloride is a safer alternative to handling highly toxic and explosive hydrazoic acid directly.

-

DMF as Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reagents and to allow the reaction to be conducted at the elevated temperatures required for the cycloaddition.

-

Acidification: The tetrazole product is acidic and will exist as its sodium salt in the basic reaction mixture. Acidification protonates the tetrazole, causing it to precipitate out of the aqueous solution, which is a key step in its isolation.

Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole would rely on a combination of spectroscopic techniques.

Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C₈H₇BrN₄ |

| Molecular Weight | 239.07 g/mol |

| Exact Mass | 237.98541 u |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons on the phenyl ring will likely appear as a set of multiplets or distinct doublets and singlets in the range of δ 7.0-8.0 ppm. The methyl protons will present as a singlet around δ 2.4 ppm. The N-H proton of the tetrazole ring may appear as a broad singlet at a downfield chemical shift (typically > 10 ppm), although its observation can be solvent-dependent and it may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the carbon of the tetrazole ring. The tetrazole carbon typically resonates in the region of δ 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching of the tetrazole ring: A broad band in the region of 3000-3400 cm⁻¹.

-

C=N and N=N stretching of the tetrazole ring: A series of sharp bands between 1400-1600 cm⁻¹.

-

C-H stretching of the aromatic ring and methyl group: Around 2900-3100 cm⁻¹.

-

C-Br stretching: A sharp band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. A characteristic fragmentation of 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[4]

Potential Applications in Drug Development

Angiotensin II Receptor Antagonism

Many sartan drugs, which are angiotensin II receptor blockers used to treat hypertension, feature a 5-phenyltetrazole scaffold.[5] The tetrazole ring mimics the carboxylic acid of the endogenous ligand, angiotensin II, allowing for potent and selective binding to the AT₁ receptor. It is plausible that 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole could serve as a foundational structure for the development of novel angiotensin II receptor antagonists.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. As of the latest literature search, a complete set of publicly available, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound could not be located. The data and interpretations presented herein are therefore predictive, based on established principles of spectroscopic analysis and comparison with structurally analogous compounds. This guide is intended for research and informational purposes to aid in the characterization of this and similar molecules.

Introduction

Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their bioisosteric relationship with carboxylic acids and their broad range of pharmacological activities. The compound 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole represents a scaffold with potential for further functionalization in the pursuit of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This guide provides a comprehensive overview of the predicted spectroscopic data for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical basis for the expected spectral features and provide a framework for their interpretation.

Molecular Structure and Tautomerism

The structure of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is characterized by a tetrazole ring attached to a substituted phenyl ring. It is important to note that 5-substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tetrazole. The position of the proton on the tetrazole ring can significantly influence the compound's electronic properties and its spectroscopic signature. The predominant tautomer can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent on the phenyl ring. For the purpose of this guide, we will consider the possibility of both tautomers, with the understanding that the 2H-tautomer is specified in the topic.

Caption: Predicted molecular structure of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

Synthesis Pathway

The synthesis of 5-substituted-1H-tetrazoles is well-established and typically involves the [2+3] cycloaddition of a nitrile with an azide source. For 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, a plausible synthetic route would start from 4-bromo-3-methylbenzonitrile.

Caption: A plausible synthetic workflow for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 4-bromo-3-methylbenzonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture at 120-130 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidification: Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of ~2-3 to precipitate the tetrazole product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.0 - 17.0 | br s | 1H | N-H (tetrazole) |

| ~7.90 | d | 1H | Ar-H |

| ~7.75 | dd | 1H | Ar-H |

| ~7.60 | d | 1H | Ar-H |

| ~2.45 | s | 3H | -CH₃ |

Interpretation:

-

N-H Proton: The proton on the tetrazole ring is expected to be highly deshielded and exchangeable, appearing as a broad singlet in the downfield region of the spectrum (typically >15 ppm in DMSO-d₆). Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.

-

Aromatic Protons: The 4-bromo-3-methylphenyl group will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. We predict a doublet for the proton ortho to the tetrazole ring, a doublet of doublets for the proton between the bromo and methyl groups, and a doublet for the proton ortho to the bromo group. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Methyl Protons: The methyl group protons will appear as a sharp singlet at around 2.45 ppm, a typical region for methyl groups attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-5 (tetrazole) |

| ~140.0 | Ar-C (quaternary) |

| ~135.0 | Ar-C (quaternary) |

| ~132.0 | Ar-CH |

| ~130.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-C (quaternary) |

| ~20.0 | -CH₃ |

Interpretation:

-

Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to resonate at a downfield chemical shift, typically in the range of 150-160 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the region of 120-145 ppm. The quaternary carbons (attached to the tetrazole, bromo, and methyl groups) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts will be influenced by the inductive and resonance effects of the substituents.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Broad | N-H stretching (tetrazole ring) |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1600, 1480 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1550 | Medium | N=N stretching (tetrazole ring) |

| ~1250 | Medium | C-N stretching |

| ~1050 | Strong | C-Br stretching |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3100-2800 cm⁻¹ is characteristic of the N-H stretching vibration of the tetrazole ring, often with fine structure due to hydrogen bonding in the solid state.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: The characteristic absorptions for the aromatic ring C=C stretching vibrations are expected around 1600 and 1480 cm⁻¹.

-

Tetrazole Ring Vibrations: The N=N and C=N stretching vibrations of the tetrazole ring typically appear in the 1600-1400 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected to give a strong absorption in the fingerprint region, around 1050 cm⁻¹.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to strong bands in the 900-800 cm⁻¹ region, which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 239/241 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 211/213 | Moderate | [M - N₂]⁺ |

| 184 | Moderate | [M - N₂ - HCN]⁺ or [C₇H₆Br]⁺ |

| 104 | High | [C₇H₆]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed with a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 239 (for ⁷⁹Br) and 241 (for ⁸¹Br).

-

Fragmentation Pattern: A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 211/213. Further fragmentation could involve the loss of HCN from the remaining heterocyclic ring or cleavage of the bond between the phenyl and tetrazole rings.

Caption: Predicted major fragmentation pathways for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole in Mass Spectrometry.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole. The expected ¹H NMR, ¹³C NMR, IR, and MS spectra have been discussed in detail, along with their interpretation based on the molecular structure. While experimental verification is essential for definitive structural confirmation, this guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related tetrazole derivatives. The provided protocols and interpretative framework will aid in the successful identification and analysis of this important class of compounds.

References

As this guide is based on predicted data, direct references for the spectroscopic data of the title compound are not available. The following references provide information on the synthesis and spectroscopic characterization of related tetrazole compounds, which informed the predictions made in this guide.

- Zamani, L., Mirjalili, B. F., & Zomorodian, K. (2015). Synthesis and Characterization of 5-Substituted 1H-tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570.

-

PubChem Compound Summary for CID 766141, 5-(4-Bromophenyl)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]

- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 217-229.

An In-depth Technical Guide on 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Tetrazole Moiety in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the tetrazole ring stands out as a "privileged scaffold."[1][2] This five-membered heterocyclic ring, composed of four nitrogen atoms and one carbon, is not found in nature, yet it has become a cornerstone in medicinal chemistry.[3][4] Its significance lies in its role as a bioisostere for the carboxylic acid group, mimicking its acidic properties (pKa ≈ 4.5–5.0) and spatial arrangement, while offering enhanced metabolic stability and improved pharmacokinetic profiles.[3][5] This has led to the incorporation of tetrazoles into more than 20 marketed drugs spanning a wide range of therapeutic areas, including antihypertensive, anticancer, antiviral, and anti-inflammatory agents.[1][2][6]

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a key intermediate that leverages the advantageous properties of the tetrazole ring. Its substituted phenyl ring provides a versatile platform for the synthesis of complex drug molecules, particularly in the development of angiotensin II receptor blockers (ARBs), commonly known as "sartans."[5][7] This guide will provide an in-depth technical overview of the synthesis, properties, and applications of this crucial pharmaceutical intermediate, offering insights for researchers and drug development professionals.

Synthesis and Mechanistic Considerations

The primary and most efficient method for synthesizing 5-substituted-1H-tetrazoles, including 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole, is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[8][9][10] This reaction, often catalyzed by a Lewis or Brønsted acid, involves the addition of an azide across the carbon-nitrogen triple bond of the nitrile to form the stable, aromatic tetrazole ring.[11]

The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole typically starts from the corresponding benzonitrile, 4-bromo-3-methylbenzonitrile. The general reaction is as follows:

Starting Material: 4-bromo-3-methylbenzonitrile Reagents: Sodium azide (NaN₃), often with a catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl).[12] Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used.[9][12]

Detailed Synthetic Protocol

A representative laboratory-scale synthesis is detailed below:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-3-methylbenzonitrile, sodium azide, and ammonium chloride in DMF.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C for several hours.[13] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into an acidic aqueous solution (e.g., dilute HCl). This protonates the tetrazole ring and causes the product to precipitate out of the solution.[11]

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality in Experimental Choices

-

Catalyst: The use of a Lewis acid (like ZnCl₂) or a Brønsted acid (generated from NH₄Cl) is crucial to activate the nitrile group.[11] The acid coordinates to the nitrogen of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion.[11]

-

Solvent: DMF is an ideal solvent due to its high boiling point, which allows for elevated reaction temperatures to overcome the activation energy of the cycloaddition. Its polar aprotic nature also helps to dissolve the reagents.

-

Acidic Work-up: The acidification step is essential for the isolation of the product. The tetrazole ring is acidic and will exist as a salt in the basic reaction mixture. Acidification neutralizes the salt, leading to the precipitation of the less soluble neutral tetrazole.

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

Physicochemical Properties

The physical and chemical properties of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole are crucial for its handling, storage, and subsequent reactions.

| Property | Value | Source |

| CAS Number | 885278-34-2 | [14][] |

| Molecular Formula | C₈H₇BrN₄ | Chem-Impex |

| Molecular Weight | 239.07 g/mol | Chem-Impex |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically >98% |

Note: Specific values for properties like melting point and solubility can vary depending on the purity and crystalline form of the compound.

Application in Pharmaceutical Synthesis: The Gateway to Sartan Drugs

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a pivotal intermediate in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans."[7] These drugs, such as Losartan, Valsartan, and Irbesartan, are widely prescribed for the treatment of hypertension. The tetrazole moiety in these drugs acts as a bioisostere for a carboxylic acid, which is essential for their binding to the angiotensin II receptor.[5]

The bromo and methyl groups on the phenyl ring of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole provide handles for further chemical modifications, allowing for the construction of the complex molecular architectures of sartan drugs. A common synthetic strategy involves a Suzuki coupling reaction, where the bromo-substituted phenyltetrazole is coupled with a suitable boronic acid derivative.

Illustrative Synthetic Pathway to a Biphenyl Tetrazole Intermediate

A key step in the synthesis of many sartans is the formation of a biphenyl structure. This is often achieved through a palladium-catalyzed Suzuki cross-coupling reaction.

Step 1: Protection of the Tetrazole Ring Before the coupling reaction, the acidic proton of the tetrazole ring is often protected to prevent side reactions. A common protecting group is the trityl (triphenylmethyl) group.

Step 2: Suzuki Coupling The protected 5-(4-bromo-3-methyl-phenyl)-tetrazole is then reacted with a suitable boronic acid, such as (4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)boronic acid, in the presence of a palladium catalyst and a base.

Step 3: Deprotection The trityl group is removed under acidic conditions to yield the final biphenyl tetrazole intermediate, which can then be further elaborated to the target sartan drug.

Visualization of a Key Synthetic Application

Caption: Suzuki coupling pathway for sartan intermediate synthesis.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole.

-

Hazard Identification: This compound is classified as a skin and eye irritant.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion: A Versatile and Indispensable Building Block

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis via the robust [3+2] cycloaddition reaction and its versatile reactivity make it an invaluable intermediate. The unique properties of the tetrazole ring, combined with the functional handles on the substituted phenyl ring, provide a powerful platform for the construction of complex and life-saving drugs. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis, properties, and applications of this key intermediate is essential for the continued development of novel therapeutics.

References

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. (2023). IRJMETS. Retrieved from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). Springer Nature. Retrieved from [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Review on Synthesis of Antihypertensive Sartan Drugs. (n.d.). SciSpace. Retrieved from [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022, December 27). YouTube. Retrieved from [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. (2020). ACS Omega. Retrieved from [Link]

-

Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org. Retrieved from [Link]

- US7868180B2 - Process for the preparation of sartan derivatives and intermediates useful in such process. (n.d.). Google Patents.

-

5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? (2015). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues as a Carbamate and Urea Derivatives. (2017). Hilaris Publisher. Retrieved from [Link]

-